

An In-depth Technical Guide to (3-Bromo-5-methylpyridin-2-yl)hydrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Bromo-5-methylpyridin-2-yl)hydrazine

Cat. No.: B567116

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

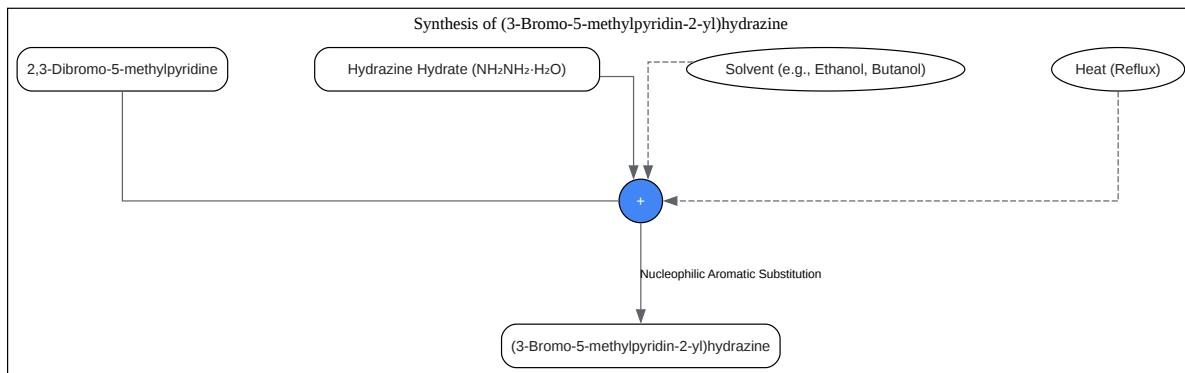
Abstract

(3-Bromo-5-methylpyridin-2-yl)hydrazine is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. As a hydrazine-containing heterocyclic compound, it serves as a versatile building block for the construction of more complex molecular architectures, particularly fused heterocyclic systems. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, and potential reactivity, based on available data for the compound and its structural analogs. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.

Chemical Properties

While specific experimental data for **(3-Bromo-5-methylpyridin-2-yl)hydrazine** is limited in publicly available literature, its fundamental chemical properties can be summarized. Further empirical determination is recommended for precise characterization.

Property	Value	Source
CAS Number	1289007-61-9	[1] [2] [3] [4] [5]
Molecular Formula	C ₆ H ₈ BrN ₃	
Molecular Weight	202.06 g/mol	Calculated
Appearance	Expected to be a solid	Inferred from related compounds
Melting Point	Not reported	
Boiling Point	Not reported	
Solubility	Not reported	


Structural Information:

- IUPAC Name: **(3-Bromo-5-methylpyridin-2-yl)hydrazine**
- SMILES: CC1=CC(=NC(=C1)NN)Br

Synthesis

A definitive, peer-reviewed synthesis protocol for **(3-Bromo-5-methylpyridin-2-yl)hydrazine** is not readily available. However, based on established methods for the synthesis of 2-hydrazinopyridines from 2-halopyridines, a plausible and robust synthetic route is proposed.[\[6\]](#) [\[7\]](#) The reaction involves the nucleophilic aromatic substitution of a suitable 2-halo-3-bromo-5-methylpyridine with hydrazine hydrate.

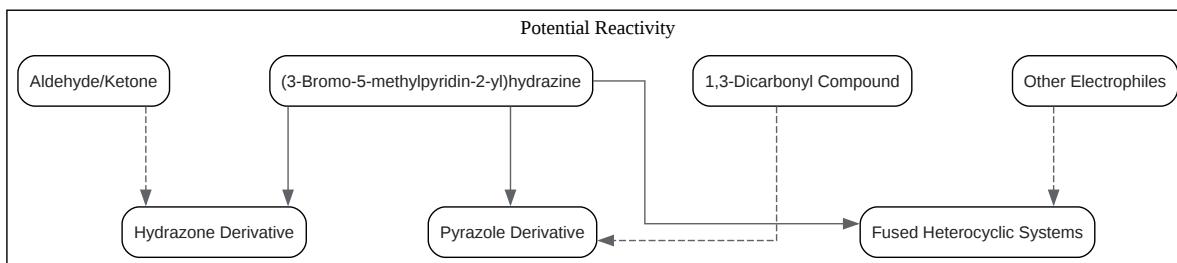
Proposed Synthetic Pathway:

[Click to download full resolution via product page](#)

Figure 1: Proposed synthesis of **(3-Bromo-5-methylpyridin-2-yl)hydrazine**.

Experimental Protocol (Proposed):

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dibromo-5-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or butanol.
- Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (e.g., 10 eq).^[7]
- Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-120 °C, depending on the solvent) and maintain for 24-48 hours.^[7] The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).


- Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
- Purification: The crude **(3-Bromo-5-methylpyridin-2-yl)hydrazine** can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Reactivity and Potential Applications

Hydrazine moieties are highly reactive and serve as key functional groups in the synthesis of various heterocyclic systems. **(3-Bromo-5-methylpyridin-2-yl)hydrazine** is expected to undergo reactions typical of substituted hydrazines.

Potential Reactions:

- Condensation with Carbonyl Compounds: Reaction with aldehydes and ketones to form the corresponding hydrazones. These can be further cyclized to form various heterocyclic rings.
- Cyclization with 1,3-Dicarbonyl Compounds: Condensation with β -diketones or β -ketoesters to form pyrazole derivatives.
- Synthesis of Fused Heterocycles: This compound is a prime candidate for the synthesis of fused pyridotriazines and other related polycyclic aromatic systems, which are of interest in drug discovery. For instance, reaction with α -haloketones can lead to the formation of imidazo[1,2-b]pyridazines.

[Click to download full resolution via product page](#)

Figure 2: Potential reaction pathways for **(3-Bromo-5-methylpyridin-2-yl)hydrazine**.

Spectroscopic Data

Specific spectroscopic data for **(3-Bromo-5-methylpyridin-2-yl)hydrazine** is not available in the public domain. However, based on the analysis of related structures, the following characteristic signals can be anticipated:

- ^1H NMR:
 - Aromatic protons on the pyridine ring are expected in the range of δ 7.0-8.5 ppm.
 - A singlet for the methyl group protons around δ 2.2-2.5 ppm.
 - Broad signals for the -NH and -NH₂ protons of the hydrazine group, which are exchangeable with D₂O.
- ^{13}C NMR:
 - Aromatic carbons of the pyridine ring are expected in the range of δ 110-160 ppm.
 - A signal for the methyl group carbon around δ 15-20 ppm.

- IR Spectroscopy:
 - N-H stretching vibrations for the hydrazine group in the range of 3200-3400 cm⁻¹.
 - C=C and C=N stretching vibrations for the pyridine ring in the range of 1400-1600 cm⁻¹.
 - C-Br stretching vibration at lower frequencies.
- Mass Spectrometry:
 - The molecular ion peak (M⁺) and characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) would be expected.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **(3-Bromo-5-methylpyridin-2-yl)hydrazine** is not currently available. However, based on the known hazards of structurally related compounds such as 3-bromo-2-methylpyridine and 5-bromo-2-hydrazinopyridine, caution is advised.[8][9]

Hazard Identification (Inferred):

- Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[9]
- Skin Corrosion/Irritation: Causes skin irritation.[9]
- Serious Eye Damage/Eye Irritation: Causes serious eye damage.[9]

Recommended Precautions:

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

(3-Bromo-5-methylpyridin-2-yl)hydrazine is a valuable synthetic intermediate with significant potential for the development of novel heterocyclic compounds. While detailed experimental data on its properties are scarce, this guide provides a foundational understanding based on established chemical principles and data from analogous structures. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and are encouraged to contribute to the body of knowledge through the publication of their findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(3-bromo-5-methylpyridin-2-yl)hydrazine | 1289007-61-9 [chemicalbook.com]
- 2. 1289007-61-9|(3-Bromo-5-methylpyridin-2-yl)hydrazine|BLD Pharm [bldpharm.com]
- 3. 1-(3-bromo-5-methylpyridin-2-yl)hydrazine | 1289007-61-9 [chemicalbook.com]
- 4. arctomsci.com [arctomsci.com]
- 5. CAS 1289007-61-9 | (3-Bromo-5-methylpyridin-2-yl)hydrazine - Synblock [synblock.com]
- 6. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 7. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (3-Bromo-5-methylpyridin-2-yl)hydrazine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b567116#3-bromo-5-methylpyridin-2-yl-hydrazine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com